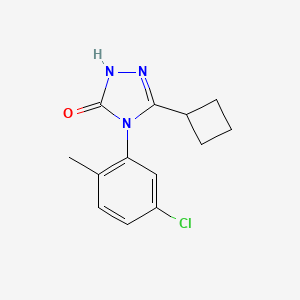![molecular formula C20H29N3O B4256584 N-cyclohexyl-3-({[(5-ethyl-2-furyl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B4256584.png)
N-cyclohexyl-3-({[(5-ethyl-2-furyl)methyl]amino}methyl)-N-methyl-2-pyridinamine
Übersicht
Beschreibung
N-cyclohexyl-3-({[(5-ethyl-2-furyl)methyl]amino}methyl)-N-methyl-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as 'Cyclofenil' and has been extensively studied for its potential therapeutic applications. Cyclofenil has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Cyclofenil is not fully understood. However, it has been proposed that Cyclofenil exerts its pharmacological effects by modulating the activity of various signaling pathways. Cyclofenil has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Moreover, Cyclofenil has been shown to activate AMPK, a key regulator of cellular energy homeostasis.
Biochemical and Physiological Effects:
Cyclofenil has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Cyclofenil has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, Cyclofenil has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclofenil has several advantages for lab experiments. It is a well-characterized compound with a known chemical structure and synthesis method. Moreover, Cyclofenil has been extensively studied for its pharmacological properties, making it a useful tool for drug discovery and development. However, Cyclofenil has some limitations for lab experiments. It is a relatively complex compound to synthesize, which may limit its availability and use. Moreover, the mechanism of action of Cyclofenil is not fully understood, which may limit its use in certain experimental contexts.
Zukünftige Richtungen
There are several future directions for research on Cyclofenil. One potential direction is to investigate the potential of Cyclofenil as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore the anti-cancer properties of Cyclofenil in more detail, including its potential as a combination therapy with other anti-cancer agents. Moreover, future research could focus on elucidating the mechanism of action of Cyclofenil and identifying its molecular targets. Finally, research could be conducted to optimize the synthesis of Cyclofenil and develop more efficient and scalable methods for its production.
Wissenschaftliche Forschungsanwendungen
Cyclofenil has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Cyclofenil has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, Cyclofenil has been found to exhibit anti-diabetic properties by improving glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-[[(5-ethylfuran-2-yl)methylamino]methyl]-N-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-18-11-12-19(24-18)15-21-14-16-8-7-13-22-20(16)23(2)17-9-5-4-6-10-17/h7-8,11-13,17,21H,3-6,9-10,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCOWTKOAJMRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CNCC2=C(N=CC=C2)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4256510.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B4256518.png)
![N-{3-[7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B4256532.png)
![(2S,3R)-2-[(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)amino]-3-hydroxybutanamide](/img/structure/B4256545.png)
![7-chloro-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4256551.png)
![1-[(3-{[4-(4-morpholinyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B4256553.png)
![5-{1-[(3E)-3-pentenoyl]-2-pyrrolidinyl}-N-(1-propyl-1H-1,2,3-triazol-4-yl)-2-thiophenecarboxamide](/img/structure/B4256567.png)
![N-{2-[1-(3-hydroxypropyl)-4-phenyl-1H-imidazol-5-yl]quinolin-6-yl}acetamide](/img/structure/B4256575.png)
![4-{[1-(4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-4-oxobutyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B4256582.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4256590.png)


![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)ethanamine](/img/structure/B4256620.png)
![1-(4-chlorophenyl)-N-({1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B4256632.png)